molecular formula C12H8N2OS2 B366318 N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide CAS No. 312748-26-8

N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B366318
M. Wt: 260.3g/mol
InChI Key: ZMMOBGPTOLXOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a member of benzothiazoles.

Scientific Research Applications

  • Diuretic Activity : A derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, showed promising diuretic activity in vivo (Yar & Ansari, 2009).

  • Copper-Catalyzed Synthesis : A study on the copper-catalyzed intramolecular cyclization of various substituted thioureas led to the successful synthesis of N-benzothiazol-2-yl-amides (Wang et al., 2008).

  • Cytotoxic, Antimicrobial, and Psychotropic Activity : Compounds like N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have shown activity in psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

  • Photo-Physical Characteristics : The photo-physical properties of 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol and its derivatives were studied, showing that these compounds exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics (Padalkar et al., 2011).

  • Antimicrobial Activity : A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides exhibited potent antimicrobial activity against a range of bacterial and fungal species (Incerti et al., 2017).

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and shown to offer extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

  • Anticancer Activity : Some benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, showed significant cytotoxicity against several cancer cell lines (Nam et al., 2010).

properties

CAS RN

312748-26-8

Product Name

N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Molecular Formula

C12H8N2OS2

Molecular Weight

260.3g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H8N2OS2/c15-11(10-6-3-7-16-10)14-12-13-8-4-1-2-5-9(8)17-12/h1-7H,(H,13,14,15)

InChI Key

ZMMOBGPTOLXOEW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

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